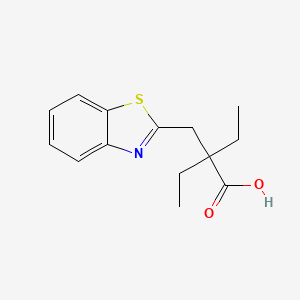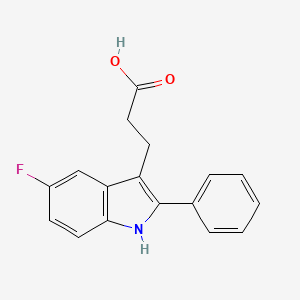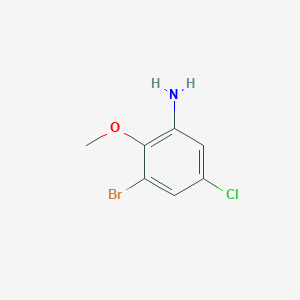
6-Benzyl-2-chlor-5,6,7,8-tetrahydro-1,6-Naphthyridin
Übersicht
Beschreibung
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C15H15ClN2 . It has a molecular weight of 258.74 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2/c16-15-7-6-13-11-18 (9-8-14 (13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 . Its canonical SMILES representation is C1CN (CC2=C1N=C (C=C2)Cl)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 16.1 Ų and contains 2 hydrogen bond acceptors . It has a XLogP3-AA value of 3.2, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Anticancer-Eigenschaften
1,6-Naphthyridine wurden als signifikante Antikrebs-Eigenschaften gezeigt. Sie wurden auf ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, und die Struktur-Aktivitäts-Beziehung (SAR) zusammen mit molekularen Modellierungsstudien wurden verwendet, um die Antikrebsaktivität mit 1,6-Naphthyridinen in Beziehung zu setzen .
Anti-HIV-Aktivität
1,6-Naphthyridine wurden auch als Anti-HIV-Eigenschaften gefunden. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von HIV .
Antibiotische Eigenschaften
Diese Verbindungen haben antibakterielle Aktivitäten gezeigt, was sie nützlich im Kampf gegen verschiedene bakterielle und Pilzinfektionen macht .
Analgetische Eigenschaften
1,6-Naphthyridine wurden als analgetische Eigenschaften gefunden, was bedeutet, dass sie bei der Entwicklung von Schmerzmitteln eingesetzt werden könnten .
Entzündungshemmende Eigenschaften
Diese Verbindungen haben entzündungshemmende Eigenschaften, die sie bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen nützlich machen könnten .
Antioxidative Eigenschaften
1,6-Naphthyridine wurden als antioxidative Eigenschaften gefunden, die sie bei der Vorbeugung von Krankheiten durch oxidativen Stress nützlich machen könnten .
Reaktivität und Synthese
1,5-Naphthyridine, ein enger Verwandter von 1,6-Naphthyridinen, wurden auf ihre Reaktivität mit elektrophilen oder nukleophilen Reagenzien untersucht, in Oxidationen, Reduktionen, Kreuzkupplungsreaktionen, Modifikation von Seitenketten oder Bildung von Metallkomplexen . Dies könnte sich möglicherweise auch auf 1,6-Naphthyridine anwenden, wodurch eine Vielzahl von Möglichkeiten für ihre Verwendung in der chemischen Synthese eröffnet wird .
Bildung von Metallkomplexen
1,5-Naphthyridine wurden auf ihre Fähigkeit untersucht, Metallkomplexe zu bilden . Diese Eigenschaft könnte möglicherweise von 1,6-Naphthyridinen geteilt werden, wodurch sie in einer Vielzahl von Anwendungen nützlich sind, von der Katalyse bis zur Materialwissenschaft .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Target of Action
It’s known that naphthyridines, the core structure of this compound, have a wide range of biological applications .
Mode of Action
Naphthyridines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Naphthyridines are known to have a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemische Analyse
Biochemical Properties
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine can bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine can alter gene expression, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways. Additionally, its ability to intercalate into DNA strands can hinder the replication and transcription processes, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that prolonged exposure to 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be excreted from the body through the urine. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within the body. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is crucial for its activity. It has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is essential for its ability to modulate gene expression and induce apoptosis .
Eigenschaften
IUPAC Name |
6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUBEUYIXYWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585544 | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210539-04-1 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210539-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)










